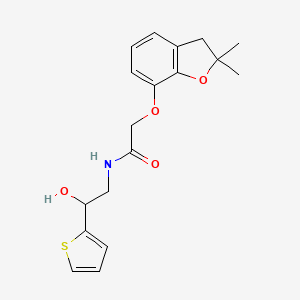

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-hydroxy-2-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-18(2)9-12-5-3-6-14(17(12)23-18)22-11-16(21)19-10-13(20)15-7-4-8-24-15/h3-8,13,20H,9-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFSGIGPKRRXBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC(C3=CC=CS3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that combines a benzofuran moiety with an N-hydroxyacetamide functional group . The molecular formula is with a molecular weight of approximately 236.27 g/mol . Its structural characteristics suggest potential interactions with various biological targets.

Research indicates that this compound acts primarily as an inhibitor of indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme involved in the catabolism of tryptophan, which plays a significant role in immune regulation and tumor progression. By inhibiting IDO, the compound may enhance anti-tumor immunity and improve the efficacy of cancer treatments .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies

- IDO Inhibition and Cancer Therapy :

- A study demonstrated that compounds structurally related to 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide significantly inhibited IDO activity in vitro. This inhibition was correlated with increased T-cell activation and enhanced anti-tumor responses in murine models.

- Pharmacokinetic Studies :

Research Findings

Recent studies have explored various derivatives of the compound to optimize its biological activity. For instance, modifications in the benzofuran structure have led to increased potency as IDO inhibitors. Such research highlights the importance of structure-activity relationships (SAR) in developing effective therapeutic agents.

Comparison with Similar Compounds

Dihydrobenzofuran Derivatives

- 4-(7-Methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines (): These compounds replace the acetamide-thiophene moiety with a thiazol-2-amine group. Insecticidal activity against Aphis fabae was observed at 500 mg/L, with compound 7a achieving 95.12% efficacy .

- 2-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yloxy)-N-(o-tolyl)acetamide (): This analogue substitutes the hydroxyethyl-thiophene group with an o-tolyl group, highlighting the role of aromatic substituents in modulating activity .

Thiophene-Containing Acetamides

Chloroacetamide Herbicides

- Alachlor and Thenylchlor (): These commercial herbicides feature chloroacetamide backbones with phenyl or thienylmethyl substituents. Their mode of action involves inhibition of very-long-chain fatty acid synthesis, suggesting that the acetamide group’s electronic properties are critical for bioactivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide, and what key reaction conditions are required?

- Methodology :

- Step 1 : Acylation of a substituted dihydrobenzofuran precursor with chloroacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the acetamide backbone .

- Step 2 : Nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) to attach the thiophene-ethyl-hydroxyl moiety. This step often requires anhydrous solvents (tetrahydrofuran, THF) and catalysts like triphenylphosphine .

- Step 3 : Final purification via column chromatography or recrystallization using solvents such as ethanol/water mixtures .

- Critical Conditions :

- Inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Temperature control (e.g., 0–5°C for acylation, reflux for coupling).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR resolves substituent positions on the dihydrobenzofuran and thiophene rings. For example, methyl groups at C2 and C3 of the benzofuran core show distinct singlet peaks .

- 2D NMR (COSY, HSQC) confirms connectivity between the acetamide and hydroxyethyl-thiophene groups .

- X-ray Crystallography :

- Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding between the hydroxyl and acetamide groups) .

- Mass Spectrometry (HRMS) :

- Validates molecular weight (±2 ppm accuracy) and fragmentation patterns .

Q. How is the in vitro biological activity of this compound typically assessed in preclinical models?

- Methodological Framework :

- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates .

- Cell Viability Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 µM range) .

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins like serum albumin .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities across different studies?

- Systematic Validation :

- Replicate assays under standardized conditions (pH, temperature, cell passage number) to isolate variables .

- Use orthogonal methods (e.g., Western blotting alongside enzymatic assays) to confirm target engagement .

- Data Analysis :

- Apply multivariate statistics (e.g., PCA) to identify confounding factors like solvent polarity or impurity profiles .

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

- Quantum Mechanical Calculations :

- Density functional theory (DFT) predicts transition states and activation energies for key steps (e.g., Mitsunobu reaction) .

- Reaction Path Search :

- Artificial intelligence (AI)-driven platforms (e.g., ICReDD) screen solvent/catalyst combinations to minimize side products .

Q. What methodologies are employed to study structure-activity relationships (SAR) of derivatives?

- SAR Workflow :

- Systematic Substituent Variation : Replace thiophene with furan or phenyl groups to assess electronic effects on bioactivity .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with protein active sites (e.g., COX-2) .

- Pharmacophore Modeling :

- Identify critical hydrogen bond acceptors (e.g., acetamide carbonyl) using tools like MOE .

Q. How can researchers address challenges in achieving enantiomeric purity during synthesis?

- Chiral Resolution :

- Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases .

- Asymmetric Synthesis :

- Employ chiral catalysts (e.g., BINOL-derived phosphates) in key coupling steps to favor R/S enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.